molecular formula C18H20ClNO4S B11084022 Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11084022
M. Wt: 381.9 g/mol
InChI Key: PBRZJTXLYULGCA-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenoxy, acetyl, amino, and thiophene groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form the phenoxyacetyl chloride intermediate.

    Amination: The phenoxyacetyl chloride is then reacted with an amine, such as 2-amino-4,5-dimethylthiophene, under controlled conditions to form the desired amide linkage.

    Esterification: Finally, the carboxylic acid group of the thiophene ring is esterified using methanol and a suitable catalyst like sulfuric acid to yield the methyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial, antifungal, or anticancer properties.

Medicine

Pharmacological studies may investigate the compound’s potential as a drug candidate, focusing on its interactions with biological targets and its therapeutic efficacy.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The phenoxy and thiophene groups can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate stands out due to its specific substitution pattern and the presence of both phenoxy and thiophene groups. These structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H20ClNO4S/c1-9-6-13(7-10(2)16(9)19)24-8-14(21)20-17-15(18(22)23-5)11(3)12(4)25-17/h6-7H,8H2,1-5H3,(H,20,21)

InChI Key

PBRZJTXLYULGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC

Origin of Product

United States

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